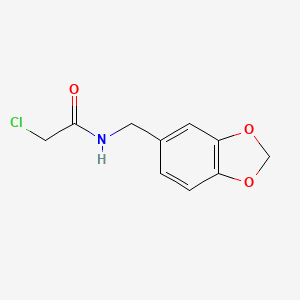

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader investigation of chloroacetamide derivatives that began gaining prominence in organic synthesis during the mid-20th century. Chloroacetamides as a class have received remarkable attention as synthetic intermediates featuring various biological activities, including analgesic, antitumor, antimicrobial, antioxidant, hypoglycemic, and antipyretic properties. The specific compound this compound was developed as part of systematic studies into benzodioxole-containing molecules, which have long been recognized for their presence in natural products and pharmaceutical compounds.

The synthesis methodology for this compound typically involves the reaction between piperonylamine and chloroacetyl chloride, a procedure that has been refined over decades of synthetic organic chemistry research. Early synthetic approaches established the foundational methods for incorporating both the benzodioxole ring system and the reactive chloroacetamide functionality into a single molecular framework. These synthetic advances were driven by the recognition that compounds containing the 1,3-benzodioxole structural motif often exhibit enhanced biological activity and serve as valuable building blocks for more complex molecular architectures.

The crystallographic characterization of related chloroacetamide compounds has provided important structural insights that have informed the understanding of this compound class. Studies on structurally similar compounds, such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, have demonstrated the ability of these molecules to form intermolecular hydrogen bonds and adopt specific crystal packing arrangements. These structural investigations have established important precedents for understanding the solid-state behavior and molecular interactions of benzodioxole-containing chloroacetamides.

Significance in Organic Chemistry Research

This compound occupies a prominent position in synthetic organic chemistry due to its dual functionality as both a nucleophilic substrate and an electrophilic reagent. The compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly through its ability to undergo nucleophilic substitution reactions at the chlorine-bearing carbon atom. This reactivity profile makes it an invaluable tool for constructing complex molecular frameworks that would be difficult to access through alternative synthetic routes.

The significance of this compound extends beyond its immediate synthetic utility to encompass its role in medicinal chemistry research. The benzodioxole ring system present in the molecule is a common structural motif found in numerous natural products and pharmaceuticals, lending biological relevance to synthetic transformations involving this compound. Research has demonstrated that the presence of both the benzodioxole moiety and the chloroacetamide functional group can enhance the reactivity and selectivity of various chemical transformations.

Contemporary research has highlighted the compound's utility in the preparation of sulfide derivatives through reactions with various thiol-containing reagents. Studies have shown that this compound readily reacts with heteroaryl thiols in the presence of potassium carbonate to produce novel sulfide compounds with potentially enhanced biological activities. These transformations demonstrate the compound's versatility as a synthetic intermediate and its capacity to serve as a platform for the development of new chemical entities.

The compound's importance is further underscored by its commercial availability from multiple chemical suppliers, indicating sustained research interest and practical utility in laboratory settings. This widespread availability has facilitated its incorporation into diverse research programs and has contributed to the growing body of knowledge regarding its synthetic applications and chemical behavior.

Structural Classification and Chemical Family

This compound belongs to the chloroacetamide class of organic compounds, which are characterized by the presence of a chlorine atom attached to the alpha carbon of an acetamide functional group. Within this classification, the compound represents a specialized subclass that incorporates aromatic heterocyclic systems, specifically the 1,3-benzodioxole ring structure. This structural combination places the compound at the intersection of several important chemical families, including amides, organochlorine compounds, and benzodioxole derivatives.

The molecular formula of this compound is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 grams per mole. The structural architecture features a benzodioxole ring system, which consists of a benzene ring fused to a 1,3-dioxolane ring, creating a methylenedioxy bridge that confers specific electronic and steric properties to the molecule. This structural motif is connected through a methylene linker to the chloroacetamide functionality, creating a molecule with distinct reactivity centers.

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₃ |

| Molecular Weight | 227.64 g/mol |

| Chemical Abstracts Service Number | 40023-03-8 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCl |

The benzodioxole component of the molecule contributes to its classification within the broader family of methylenedioxyphenyl compounds, which are prevalent in natural product chemistry and pharmaceutical research. The presence of the methylenedioxy bridge creates a five-membered ring that influences the electronic distribution within the aromatic system and affects the molecule's overall reactivity profile. This structural feature has been associated with enhanced biological activity in numerous pharmaceutical compounds and natural products.

The chloroacetamide functional group represents the reactive center of the molecule, where the chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity pattern is characteristic of alpha-halogenated amides and positions the compound as a versatile electrophilic reagent in organic synthesis. The combination of the electron-rich benzodioxole system with the electrophilic chloroacetamide functionality creates a molecule with complementary reactive sites that can participate in diverse chemical transformations.

Research Objectives and Scientific Applications

The primary research objectives surrounding this compound center on its utilization as a synthetic intermediate for the construction of complex heterocyclic systems and bioactive molecules. Current research efforts focus on exploiting the compound's dual functionality to develop new synthetic methodologies and to prepare novel chemical entities with potential pharmaceutical applications. The compound serves as a key building block in synthetic programs aimed at developing new classes of heterocyclic compounds, particularly those incorporating the biologically relevant benzodioxole structural motif.

One of the major research applications of this compound involves its use in the synthesis of sulfide derivatives through nucleophilic substitution reactions. Studies have demonstrated that the compound readily undergoes substitution reactions with various heteroaryl thiols to produce novel sulfide compounds with enhanced biological activities. These transformations have led to the development of new synthetic routes for preparing compounds with potential antimicrobial and antioxidant properties, expanding the scope of accessible chemical space for drug discovery efforts.

Table 2: Synthetic Applications of this compound

| Reaction Type | Nucleophile | Product Class | Research Application |

|---|---|---|---|

| Nucleophilic Substitution | Heteroaryl Thiols | Sulfide Derivatives | Antimicrobial Research |

| Amide Formation | Primary Amines | Secondary Amides | Pharmaceutical Intermediates |

| Cyclization Reactions | Bifunctional Nucleophiles | Heterocyclic Systems | Natural Product Synthesis |

| Cross-Coupling | Organometallic Reagents | Carbon-Carbon Bonds | Material Science |

Research investigations have also explored the compound's potential in medicinal chemistry applications, particularly focusing on its role as an intermediate in the synthesis of bioactive compounds. The benzodioxole moiety present in the molecule is known to occur in numerous pharmaceutically active compounds, making this synthetic intermediate valuable for structure-activity relationship studies and lead compound optimization efforts. These research directions have contributed to a better understanding of how structural modifications to the benzodioxole system can influence biological activity and pharmacological properties.

Contemporary research objectives include the development of more efficient synthetic routes to the compound itself, as well as the exploration of new reaction pathways that can leverage its unique structural features. Studies have focused on optimizing reaction conditions for the nucleophilic substitution of the chlorine atom, investigating the scope and limitations of these transformations, and developing new methods for functionalizing the benzodioxole ring system. These efforts have led to improved synthetic protocols and have expanded the range of chemical transformations accessible through this versatile intermediate.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXGAUGZSOPIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353115 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-03-8 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amide Coupling via Triethylamine-Mediated Reaction

The most widely reported method involves the reaction of piperonylamine (1,3-benzodioxol-5-ylmethylamine) with chloroacetyl chloride in tetrahydrofuran (THF) under inert conditions. Key steps include:

- Reagent Stoichiometry : Piperonylamine (1 eq.), triethylamine (TEA, 1.2 eq.), and chloroacetyl chloride (1.1 eq.) are combined.

- Temperature Control : The reaction is initiated at 0°C to minimize side reactions, such as over-acylation or polymerization.

- Workup : Post-reaction, triethylammonium chloride is filtered, and the filtrate is concentrated under vacuum. The crude product is quenched with water and purified via suction filtration.

This method achieves an 85% yield and is favored for its scalability and reproducibility in inert environments.

Dichloromethane-Based Synthesis with Potassium Carbonate

An alternative approach utilizes 2-(1,3-benzodioxol-5-yl)ethylamine and chloroacetyl chloride in dichloromethane (CH₂Cl₂) with potassium carbonate (K₂CO₃) as the base:

- Base Selection : K₂CO₃ (1.5 eq.) is preferred over TEA for its ability to absorb generated HCl, simplifying purification.

- Reaction Duration : The mixture is stirred at room temperature for 2 hours, followed by aqueous workup and recrystallization from ethyl acetate.

- Yield : This method yields 68% , with single crystals suitable for X-ray diffraction obtained via slow evaporation.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Solvent | Temperature | Yield | Purity |

|---|---|---|---|

| THF | 0°C | 85% | 95% |

| CH₂Cl₂ | RT | 68% | 98% |

THF’s low polarity favors controlled reaction kinetics at 0°C, while CH₂Cl₂’s higher volatility facilitates easier solvent removal.

Base Selection and Stoichiometry

Atmosphere and Moisture Control

Inert atmospheres (N₂ or Ar) are critical in THF-based reactions to prevent hydrolysis of chloroacetyl chloride. By contrast, CH₂Cl₂’s inherent stability allows reactions under ambient conditions.

Comparative Analysis of Methods

Yield and Scalability

| Parameter | THF/TEA Method | CH₂Cl₂/K₂CO₃ Method |

|---|---|---|

| Yield | 85% | 68% |

| Reaction Time | 3–4 hours | 2 hours |

| Scalability | >100 g | <50 g |

| Purification Ease | Moderate | High |

The THF/TEA method is optimal for large-scale synthesis, whereas the CH₂Cl₂/K₂CO₃ route offers higher purity for crystallography.

Quality Control and Characterization

Analytical Techniques

Purity Assessment

HPLC analysis with a C18 column (methanol/water = 70:30, UV detection at 254 nm) confirms purity ≥95%.

Industrial and Research Applications

The THF/TEA method is adopted in industrial settings for its high yield, while academic laboratories prefer the CH₂Cl₂/K₂CO₃ protocol for crystallographic studies. Recent advancements explore continuous-flow reactors to enhance reaction efficiency and reduce solvent waste.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to substitution reactions.

Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted amides, thioethers, and ethers.

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Products include amines or alcohols, depending on the reducing agent used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide as an anticancer agent. Research indicates that derivatives of benzodioxole can selectively target cancer cells while sparing normal cells. For instance, a study demonstrated that certain benzodioxole derivatives exhibited cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| IIa | MCF-7 (Breast Cancer) | 30 |

| IIc | HeLa (Cervical Cancer) | 25 |

| IId | A549 (Lung Cancer) | 40 |

These findings suggest that this compound may be developed into an effective therapeutic agent against various cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against various bacterial strains.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate the potential for developing this compound as an antimicrobial agent.

Enzyme Inhibition

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For example, it may act as an enzyme inhibitor against α-amylase, which is relevant in diabetes management. In vitro studies have shown that compounds with similar structures can inhibit α-amylase with IC values as low as 0.68 µM.

Material Science Applications

In addition to its biological applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows it to participate in various organic synthesis reactions.

In Vivo Studies

A study involving a streptozotocin-induced diabetic mice model demonstrated that the administration of this compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests potential applications in managing diabetes.

Safety Profile

In vitro cytotoxicity assays indicated that while the compound effectively inhibits cancer cell proliferation, it exhibits negligible toxicity towards normal cell lines, emphasizing its therapeutic potential with a favorable safety profile.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring may also interact with biological receptors, contributing to the compound’s overall biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but with a methylamine group instead of a chloroacetamide group.

1,3-benzodioxole-5-methanol: The precursor to N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, lacking the chloroacetamide group.

1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of a chloroacetamide group.

Uniqueness

This compound is unique due to the presence of both the benzodioxole ring and the chloroacetamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide (CAS No. 40023-03-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chloroacetamide functional group attached to a benzodioxole moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 227.644 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitution and oxidation, making it versatile in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzymatic activities, which is crucial in therapeutic contexts . Additionally, the benzodioxole ring may interact with specific biological receptors, further contributing to its pharmacological effects.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, derivatives synthesized from similar structures exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The compound IIc demonstrated an IC value of 0.68 µM against α-amylase while showing minimal cytotoxicity towards normal cell lines (IC > 150 µM) . This suggests that this compound may share similar properties.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from this compound demonstrated promising activity against A549 and C6 cell lines without toxicity towards normal fibroblast cells . The mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical in tumor progression.

Table: Biological Activities of Related Compounds

| Compound | Activity | IC Value (µM) | Cell Line |

|---|---|---|---|

| IIa | α-amylase Inhibition | 0.85 | - |

| IIc | α-amylase Inhibition | 0.68 | - |

| Compound 8 | MMP-9 Inhibition | 24.78 ± 0.86 | A549 |

| Compound 9 | MMP-9 Inhibition | 25.75 ± 2.16 | C6 |

The above table summarizes the biological activities observed in various studies involving compounds related to this compound.

Pharmacological Studies

Further pharmacological assessments indicated that compounds similar to this compound exhibited significant antinociceptive effects in animal models. These studies revealed alterations in nociceptive pathways, suggesting potential applications in pain management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,3-benzodioxol-5-ylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine. Optimal conditions include using anhydrous dioxane as a solvent at 20–25°C, with stoichiometric control to minimize side products. Post-reaction, the product is isolated via filtration, washed with water, and recrystallized from ethanol-DMF mixtures to achieve high purity .

Q. What are the critical physical and spectral properties of this compound for characterization?

- Methodological Answer : Key properties include a melting point of 155–156°C, density of 1.472 g/cm³, and refractive index of 1.627. Spectral characterization relies on IR (C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) and NMR (δ ~4.2 ppm for CH₂Cl, δ ~6.8–7.2 ppm for benzodioxole protons). X-ray crystallography confirms planar geometry of the chloroacetamide moiety and intramolecular hydrogen bonding .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability and reactivity?

- Methodological Answer : Crystallographic studies reveal two independent molecules in the asymmetric unit, linked via N–H···O hydrogen bonds into chains along the b-axis. Additional C–H···π and dispersive Cl···Cl interactions stabilize the lattice. These interactions reduce molecular mobility, enhancing thermal stability but potentially limiting solubility. Twin law analysis (e.g., SHELXL refinement) is critical for resolving diffraction ambiguities in non-centrosymmetric structures .

Q. What contradictions exist in reported biological activities of derivatives, and how can they be resolved experimentally?

- Methodological Answer : Derivatives show conflicting activities (e.g., anticancer vs. neuroprotective effects). To resolve this, employ target-specific assays:

- Anticancer : Test inhibition of MMP-9 or cell viability via MTT assays using derivatives like thiadiazole/triazole analogs .

- Neuroprotective : Evaluate ALDH2 activation in rotenone-induced neuronal models using Alda-1 analogs .

- Data Reconciliation : Cross-validate results with structural analogs and molecular docking to identify binding site specificity.

Q. How do substituents on the benzodioxole ring affect the compound’s electronic structure and pharmacological profile?

- Methodological Answer : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the chloroacetamide moiety, enhancing reactivity with thiols (e.g., in enzyme inhibition). Computational studies (DFT) predict charge distribution and HOMO-LUMO gaps, while Hammett constants correlate substituent effects with bioactivity. Experimentally, synthesize analogs with –NO₂, –OCH₃, or halogens and compare IC₃₀ values in enzymatic assays .

Q. What analytical strategies address discrepancies in hydrogen bonding patterns observed in related chloroacetamides?

- Methodological Answer : For conflicting H-bond reports (e.g., intramolecular vs. intermolecular), use temperature-dependent NMR to assess dynamic behavior. X-ray charge density analysis (e.g., via multipole refinement in SHELX) quantifies bond critical points. Compare with IR spectroscopy (NH stretch shifts) to distinguish between static and dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.